molecular formula C11H15NOS B330035 N-isobutyl-3-(2-thienyl)acrylamide

N-isobutyl-3-(2-thienyl)acrylamide

Cat. No.: B330035
M. Wt: 209.31 g/mol
InChI Key: XYMQNLHPNUPZEP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutyl-3-(2-thienyl)acrylamide is an acrylamide derivative characterized by an isobutyl group attached to the nitrogen atom and a 2-thienyl substituent at the β-position of the acrylamide backbone.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

(E)-N-(2-methylpropyl)-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C11H15NOS/c1-9(2)8-12-11(13)6-5-10-4-3-7-14-10/h3-7,9H,8H2,1-2H3,(H,12,13)/b6-5+

InChI Key

XYMQNLHPNUPZEP-AATRIKPKSA-N

SMILES

CC(C)CNC(=O)C=CC1=CC=CS1

Isomeric SMILES

CC(C)CNC(=O)/C=C/C1=CC=CS1

Canonical SMILES

CC(C)CNC(=O)C=CC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Acrylamide Derivatives

Compound Name N-Substituent β-Substituent Molecular Weight (g/mol) Key Features Source
N-Isobutyl-3-(2-thienyl)acrylamide Isobutyl 2-Thienyl ~237.3* Lipophilic, heteroaromatic -
N-tert-Butyl-3-(3,4-dimethylphenyl)acrylamide (3p) tert-Butyl 3,4-Dimethylphenyl 289.3 Steric hindrance, aromatic
N-Benzyl-3-(4-cyanophenyl)acrylamide Benzyl 4-Cyanophenyl 262.3 Electron-withdrawing substituent

*Estimated based on similar structures.

2.4. Physicochemical and Stereochemical Properties
  • Enantioselectivity : reveals that 2-thienyl derivatives (e.g., 5n ) exhibit higher enantioselectivity (97:3 er) in catalytic asymmetric hydroboration than 3-thienyl analogs, likely due to electronic or steric effects from sulfur positioning .
  • Lipophilicity : The isobutyl group in this compound may increase logP compared to benzyl or tert-butyl derivatives, influencing membrane permeability in biological systems.

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